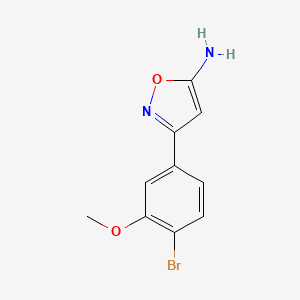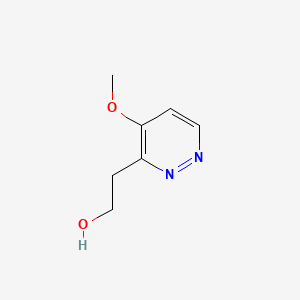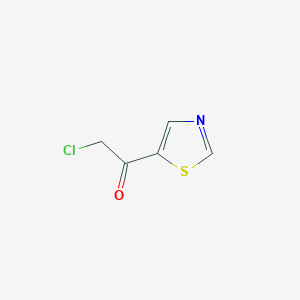
Chloromethyl 5-thiazolyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyl 5-thiazolyl ketone is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloromethyl 5-thiazolyl ketone can be synthesized through the reaction of 1,3-dichloroacetone with amidinothioureas. The reaction typically involves equimolar amounts of these reactants, leading to the formation of (2-amino-5-thiazolyl) chloromethyl ketones in yields ranging from 20% to 40% . The presence of excess amidinothiourea in the reaction mixture can lead to the formation of bis thiazolyl ketones .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials such as 1,3-dichloroacetone and amidinothioureas. The reaction conditions are optimized to maximize yield and purity, making the process suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Chloromethyl 5-thiazolyl ketone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing Agents: Agents like hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities and chemical properties.
Applications De Recherche Scientifique
Chloromethyl 5-thiazolyl ketone has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules, including antibacterial, antifungal, antiviral, and antitumor agents.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological macromolecules.
Industrial Applications: The compound is used in the synthesis of dyes, agrochemicals, and other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of chloromethyl 5-thiazolyl ketone involves its ability to interact with biological macromolecules through covalent bonding. The chloromethyl group can react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various molecular targets and pathways, making the compound useful in the study of enzyme mechanisms and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A basic heterocyclic compound with a similar structure but without the chloromethyl and ketone groups.
Bisthiazole: Compounds containing two thiazole rings, often with enhanced biological activity.
Thiazolidine: A saturated derivative of thiazole with different chemical properties and biological activities.
Uniqueness
Chloromethyl 5-thiazolyl ketone is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the chloromethyl group allows for selective substitution reactions, while the ketone group provides additional sites for chemical modification. This combination of features makes this compound a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C5H4ClNOS |
|---|---|
Poids moléculaire |
161.61 g/mol |
Nom IUPAC |
2-chloro-1-(1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C5H4ClNOS/c6-1-4(8)5-2-7-3-9-5/h2-3H,1H2 |
Clé InChI |
KTKBLMSMVLOTAK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=N1)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


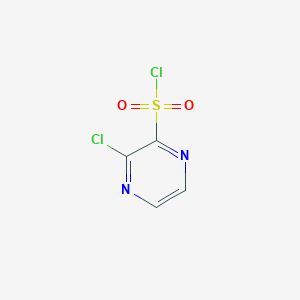
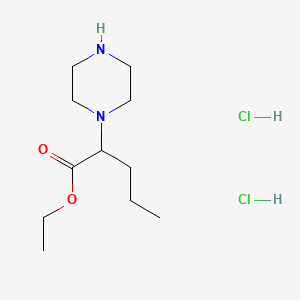
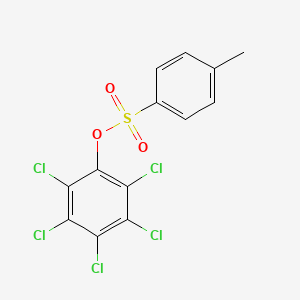

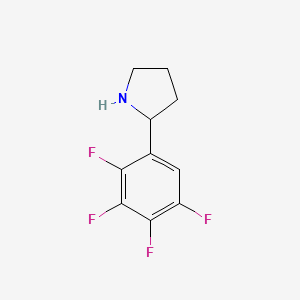
![4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxyphenol](/img/structure/B13559171.png)
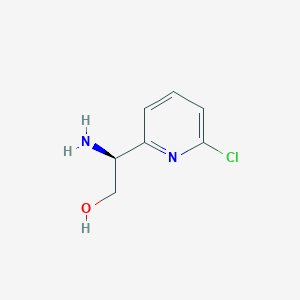
![rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane](/img/structure/B13559177.png)


![2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one,Mixtureofdiastereomers](/img/structure/B13559183.png)

